Sotolone - 28664-35-9

Sotolone

Catalog Number: EVT-305412
CAS Number: 28664-35-9
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sotolone, commonly referred to as sotolone, is a heterocyclic compound found naturally in a variety of foods and plants. It is particularly notable for its potent aroma, described as having caramel-like, seasoning-like, or savory notes, even at low concentrations. [, , , , , ] This makes it a significant aroma compound in various food products like soy sauce, fenugreek seeds, and roasted coffee. [, , , , ] Sotolone exists as two enantiomers, (R)-sotolone and (S)-sotolone, each with distinct odor characteristics and potencies. []

Synthesis Analysis
  • Thermal Degradation: Sotolone is formed as a product of the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during heating. This process contributes to the aroma of many cooked foods. [, , , , , , ] For example, it can be generated from the thermal degradation of 4-hydroxy-l-isoleucine (HIL), a naturally occurring amino acid, in the presence of α-ketoaldehydes or α-diketones. [, ]
  • Microbial Production: Certain microorganisms, like those found in fermented foods, can produce sotolone as a byproduct of their metabolism. [, ] This contributes to the characteristic flavors of fermented products.
Molecular Structure Analysis

Sotolone possesses a five-membered furan ring as its core structure. The furan ring contains an oxygen atom and two double bonds, contributing to the molecule's reactivity. [] Attached to the furan ring are a hydroxyl group (-OH) and two methyl groups (-CH3). [, , ] The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to the two enantiomers of sotolone: (R)-sotolone and (S)-sotolone. [] The spatial arrangement of atoms around this chiral center dictates the different odor properties and interactions of each enantiomer.

Mechanism of Action

The mechanism of action of sotolone primarily revolves around its interaction with odorant receptors in the olfactory system. Specifically, research suggests that sotolone enantioselectively activates the human olfactory receptor OR8D1. [, ] (S)-sotolone exhibits higher potency as an agonist compared to (R)-sotolone, indicating a preference of OR8D1 for the (S)-enantiomer. [] Molecular docking and mutagenesis studies have identified specific amino acid residues within the OR8D1 binding site that contribute to the enantioselective binding and activation by sotolone enantiomers. [, ]

Physical and Chemical Properties Analysis
  • Appearance: Sotolone typically exists as a colorless to pale yellow liquid. [, ]
  • Odor: It has a potent, characteristic aroma described as caramel-like, seasoning-like, savory, burnt sugar-like, or fenugreek-like, depending on the concentration and enantiomeric composition. [, , , , , , , , ]
  • Solubility: Sotolone is soluble in water and organic solvents like ethanol and diethyl ether. [, , ]
  • Chirality: It exists as two enantiomers: (R)-sotolone and (S)-sotolone, each with different odor properties and potencies. [, ]
Applications
  • Food Science and Technology:
    • Flavoring Agent: Due to its potent aroma, sotolone is used as a flavoring agent in various food products. [, ] It can impart caramel-like, savory, or seasoning-like notes to foods and beverages. [, , , , , , ]
    • Food Analysis: Sotolone serves as a marker compound to assess the quality and authenticity of certain food products, such as maple syrup, coffee, and fenugreek. [, ] Its presence and concentration can indicate specific processing methods, origins, or potential adulteration.
    • Flavor Chemistry Research: Sotolone is a subject of study in flavor chemistry research, particularly in understanding the Maillard reaction. [, , , ] Researchers investigate its formation pathways, factors influencing its concentration in different foods, and its sensory perception.
  • Olfactory Research:
    • Odorant Receptor Studies: Sotolone is utilized in studies investigating the functionality and specificity of human odorant receptors. [, , ] Its enantioselective activation of OR8D1 provides insights into the molecular mechanisms of odor perception. []
  • Sensory Science:
    • Aroma Profiling: Sotolone is a key compound in the aroma profiles of various foods and beverages, contributing to their overall flavor characteristics. [, , , , ] Sensory scientists utilize sotolone in aroma profiling studies to understand its sensory perception and contribution to the overall flavor profile of food products.

4-Hydroxy-L-isoleucine (HIL)

  • Compound Description: 4-Hydroxy-L-isoleucine (HIL) is a naturally occurring amino acid found in fenugreek seeds. It serves as a direct precursor to sotolone. Studies have demonstrated that sotolone can be generated from HIL through thermal degradation in the presence of carbonyl compounds like methylglyoxal. [, ]
  • Relevance: HIL is a crucial precursor to sotolone. The thermal degradation of HIL, particularly through oxidative deamination in the presence of carbonyl compounds, is a key pathway for sotolone formation in food systems. [, ]

3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone

  • Compound Description: This compound is a lactone and a direct precursor to sotolone. Research suggests it is formed as an intermediate during the thermal degradation of HIL, and its presence can significantly enhance sotolone yield compared to using HIL alone. [, ]
  • Relevance: This lactone is an important intermediate in the formation of sotolone from HIL. Its higher reactivity compared to HIL makes it a more efficient precursor for sotolone production. [, ]

Methylglyoxal

  • Compound Description: Methylglyoxal is a highly reactive alpha-dicarbonyl compound commonly found in food and biological systems. It plays a crucial role in the Maillard reaction. Studies have identified methylglyoxal as a key reactant in the formation of sotolone from both HIL and its lactone. [, ]
  • Relevance: Methylglyoxal is a crucial reactant in the formation of sotolone from its precursors. Its high reactivity makes it a significant contributor to the generation of sotolone during thermal food processing. [, ]
  • Compound Description: This compound is formed as a byproduct during the thermal degradation of HIL, particularly through Strecker degradation. This reaction competes with sotolone formation, potentially lowering its yield. []
  • Relevance: The formation of 3-hydroxy-2-methylbutanal highlights a competitive reaction pathway during sotolone formation from HIL. Understanding the factors influencing these competing reactions is crucial for optimizing sotolone production. []

4,5-Dimethylfuran-2,3-dione

  • Compound Description: Research suggests this compound is an essential intermediate in the formation of 3-amino-4,5-dimethyl-2(5H)-furanone. It is formed through pathways involving pyruvic acid and a formaldehyde source or glyoxylic acid and acetaldehyde. []
  • Relevance: 4,5-Dimethylfuran-2,3-dione is a key intermediate in the formation of 3-amino-4,5-dimethyl-2(5H)-furanone, which is itself a direct precursor to sotolone. Its formation and subsequent reactions are crucial for sotolone generation. []

Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone)

  • Compound Description: Furaneol is a structurally similar furanone to sotolone, sharing a furanone ring but with different substituents. Both contribute significantly to food aromas, but with distinct odor qualities. Furaneol possesses a caramel-like odor, unlike sotolone's savory note. [, , ]
  • Relevance: While structurally similar to sotolone, Furaneol exhibits a distinct caramel-like odor, highlighting the impact of even minor structural changes on odor perception. This difference also suggests that both compounds activate different odorant receptors. [, , ]

Homofuraneol

  • Compound Description: Homofuraneol is a structural analog of Furaneol and, like Furaneol, also specifically activates the odorant receptor OR5M3. This activation suggests a shared mechanism for these structurally-related furanones. []
  • Relevance: Homofuraneol's ability to activate OR5M3, similar to Furaneol, further emphasizes the structure-activity relationship among furanones. While it does not directly relate to sotolone's activity, it provides valuable insight into the olfactory perception of this class of compounds. []

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Maple furanone)

  • Compound Description: Like sotolone, this compound is a furanone contributing to the aroma profile of various foods, notably maple syrup. Both compounds share a similar structure, differing in their substituents on the furanone ring, leading to distinct but related odor characteristics. [, ]
  • Relevance: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone's structural similarity and shared furanone ring with sotolone highlights their common origin and potential for similar formation pathways in food systems. This compound emphasizes the significance of furanones as a class of important aroma compounds. [, ]

(2E,4E,6Z)-Nona-2,4,6-trienal

  • Compound Description: This compound, with an oatmeal-like odor, was identified along with sotolone as a key contributor to the characteristic aroma of fresh walnuts. Despite their structural differences, both compounds, in combination, create the unique sensory profile of walnuts. []
  • Relevance: While structurally unrelated to sotolone, (2E,4E,6Z)-nona-2,4,6-trienal highlights the complexity of food aromas where even structurally diverse compounds can synergistically contribute to the overall sensory perception. This finding underscores the importance of studying aroma profiles holistically rather than focusing on single molecules in isolation. []

Properties

CAS Number

28664-35-9

Product Name

3-Hydroxy-4,5-dimethylfuran-2(5H)-one

IUPAC Name

4-hydroxy-2,3-dimethyl-2H-furan-5-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3

InChI Key

UNYNVICDCJHOPO-UHFFFAOYSA-N

SMILES

CC1C(=C(C(=O)O1)O)C

Synonyms

3-Hydroxy-4,5-dimethyl-2(5H)furanone; _x000B_3,4-Dimethyl-2-hydroxy-2-butan-1,4-olide; 3-Hydroxy-4,5-dimethyl-2(5H)-furanone; 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one; Sautalone; Sotolon; Sotolone

Canonical SMILES

CC1C(=C(C(=O)O1)O)C

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